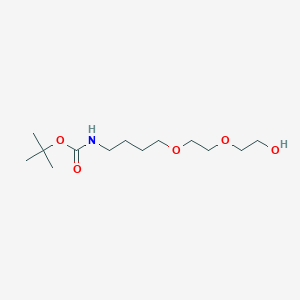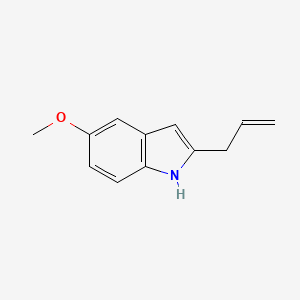
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with an amino group and a carboxylate ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods, depending on the availability of starting materials.
Esterification: The carboxylate ester functionality is introduced through esterification reactions, often using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester functionality may participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-methyl(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride
- rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- rac-methyl(1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate
Uniqueness
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13;/h2-5,10-11H,6-7,13H2,1H3;1H/t10-,11+;/m0./s1 |
Clave InChI |
FRDRJCABEKGFPN-VZXYPILPSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N.Cl |
SMILES canónico |
COC(=O)C1CCC2=CC=CC=C2C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


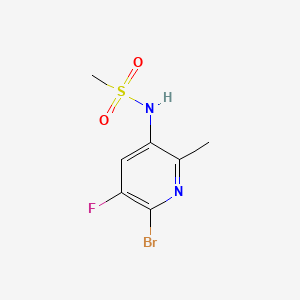
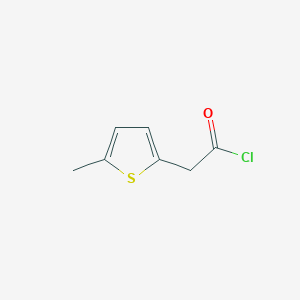

![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
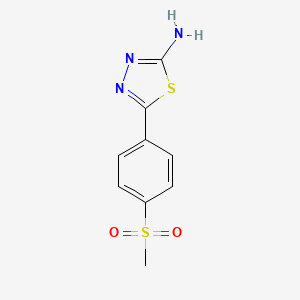
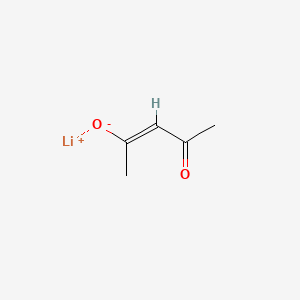
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
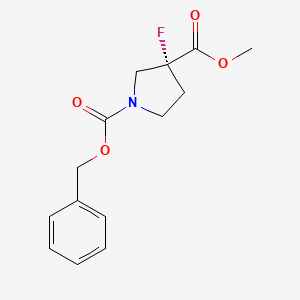
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

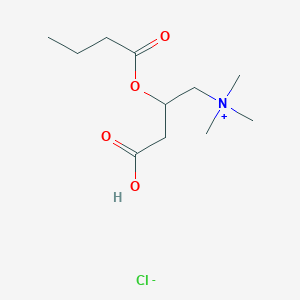
![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
